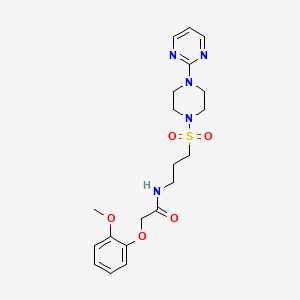

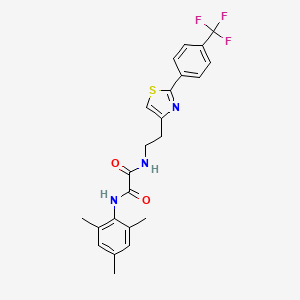

![molecular formula C21H22ClNO2 B2640197 1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide CAS No. 2097863-73-3](/img/structure/B2640197.png)

1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

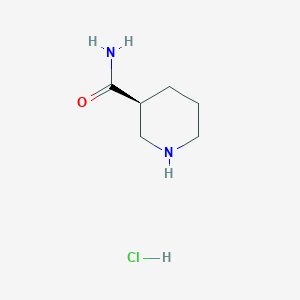

The synthesis of benzofuran derivatives can be achieved through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents2.Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as NMR spectroscopy3. For example, the 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule, respectively3.

Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives can be complex and varied. For example, electrophilic cyclization reactions of o-anisole- and o-thioanisole-substituted ynamides with I2, NBS, and NCS can yield 3-halogenated 2-amidobenzofurans and 2-amidobenzothiophenes2.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point of a compound can be determined using a melting point apparatus3.科学的研究の応用

Synthesis and Biological Activity

This compound has been synthesized and evaluated for its antimicrobial activities. A study by Akbari et al. (2008) focused on synthesizing N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and related compounds, assessing their effectiveness against bacterial and fungal growth. Similarly, research by Idrees et al. (2020) involved synthesizing derivatives integrated with quinoline, pyrazole, and benzofuran moieties, demonstrating antimicrobial efficacy.

Anticonvulsant Properties

Research by Kubicki et al. (2000) investigated the crystal structures of related anticonvulsant enaminones. They studied compounds such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, noting the significance of their molecular conformation in therapeutic applications.

Antioxidant and Anti-Inflammatory Properties

Compounds closely related to 1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide have been examined for their anti-inflammatory and antioxidant properties. A study by Kumar et al. (2008) synthesized 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and its derivatives, demonstrating significant bioactivity comparable to standard drugs like ibuprofen and ascorbic acid.

Antimicrobial Screening

Further research by Idrees et al. (2019) synthesized novel derivatives of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide, reporting in-vitro antibacterial activity against pathogenic microorganisms.

Molecular Interaction Studies

The interaction of structurally related compounds with biological receptors has also been investigated. For instance, Shim et al. (2002) studied the molecular interaction of an antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with cannabinoid receptors, providing insights into receptor-ligand interactions.

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Unfortunately, I couldn’t find specific safety and hazard information for “1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide”.

将来の方向性

The future directions for research on a compound depend on its potential applications. Benzofuran derivatives, for example, have potential applications in many areas due to their wide range of biological and pharmacological activities1.

Please note that this information is general and may not apply specifically to “1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide”. For more detailed and specific information, further research and analysis would be needed.

特性

IUPAC Name |

1-(4-chlorophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO2/c22-17-9-7-16(8-10-17)21(11-3-4-12-21)20(24)23-13-15-14-25-19-6-2-1-5-18(15)19/h1-2,5-10,15H,3-4,11-14H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFKVCKVPIDVHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3COC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2640114.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2640117.png)

![1-(4-chlorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2640132.png)